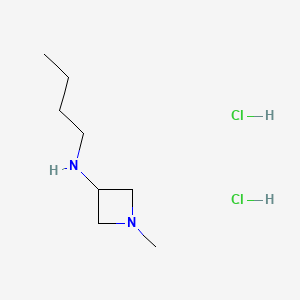![molecular formula C11H13NO2 B13480679 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine is a complex organic compound known for its unique structure and significant pharmacological properties
Métodos De Preparación
The synthesis of 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of its analog, 3,4,4a,10b-tetrahydro-4-propyl-2H,5H-1benzopyrano[4,3-b]-1,4-oxazin-9-ol, involves the use of gamma-butyrolactone and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine involves its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can modulate neurotransmitter release and neuronal activity, which is particularly relevant in the context of neurological disorders .
Comparación Con Compuestos Similares
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine can be compared with other dopamine receptor agonists, such as:
- 7-OH-DPAT
- PF-219,061
- PF-592,379
These compounds share similar pharmacological properties but differ in their chemical structure and selectivity for dopamine receptor subtypes. The uniqueness of this compound lies in its specific structural features that confer distinct binding affinities and functional activities .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C11H13NO2/c1-2-4-10-8(3-1)11-9(7-14-10)12-5-6-13-11/h1-4,9,11-12H,5-7H2 |
Clave InChI |
APGGCYIPVZEROY-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C(N1)COC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


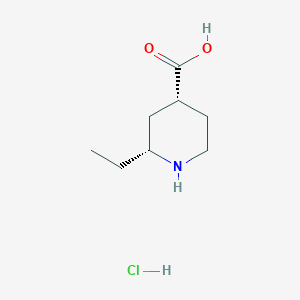

![1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one](/img/structure/B13480608.png)
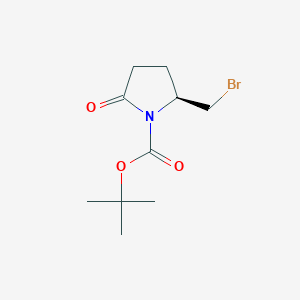
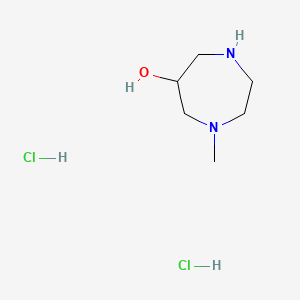

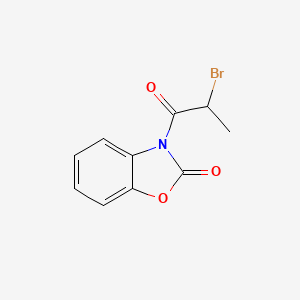
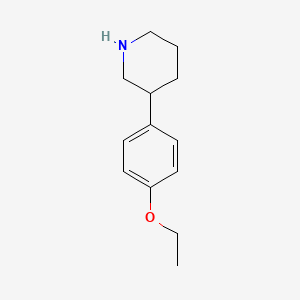
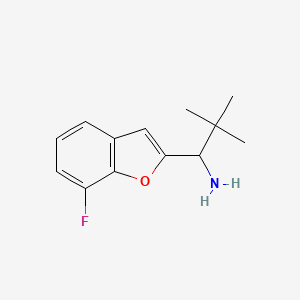
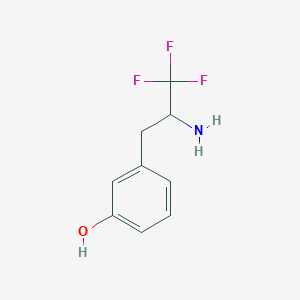
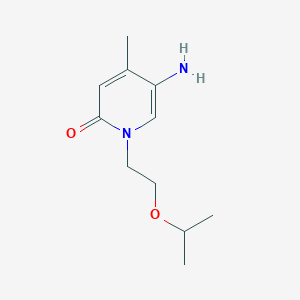
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)

